Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-
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Overview
Description
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the cyclization of primary amines with diols, catalyzed by various metal complexes. For example, a Cp*Ir complex can be used to achieve high yields of cyclic amines . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production. Another industrial method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperidine derivatives into simpler amines.
Substitution: Piperidine is widely used to convert ketones to enamines, which are substrates in the Stork enamine alkylation reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Calcium hypochlorite can be used to convert piperidine to N-chloropiperidine.
Major Products
The major products formed from these reactions include N-oxides, simpler amines, and various substituted piperidine derivatives.
Scientific Research Applications
Piperidine derivatives are crucial in various scientific research fields:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Serve as intermediates in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of piperidine derivatives varies depending on their specific structure and application. Generally, these compounds interact with molecular targets such as enzymes and receptors, modulating their activity. For example, the bioactive alkaloid evodiamine, a piperidine derivative, exhibits anti-inflammatory and anti-tumor properties by inhibiting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocycle with one nitrogen atom, similar to piperidine but with different chemical properties.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, structurally similar but with different reactivity.
Piperazine: A six-membered heterocycle with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- is unique due to its specific functional groups that enhance its chemical reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
55789-23-6 |
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Molecular Formula |
C17H35NO |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
1-[2-(3,7-dimethyloctoxy)ethyl]piperidine |
InChI |
InChI=1S/C17H35NO/c1-16(2)8-7-9-17(3)10-14-19-15-13-18-11-5-4-6-12-18/h16-17H,4-15H2,1-3H3 |
InChI Key |
HREXYAMVDMVMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOCCN1CCCCC1 |
Origin of Product |
United States |
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